2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione

Catalog No.
S664473
CAS No.
6293-55-6
M.F
C7H5BrO2
M. Wt
201.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione

CAS Number

6293-55-6

Product Name

2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione

IUPAC Name

2-bromo-6-methylcyclohexa-2,5-diene-1,4-dione

Molecular Formula

C7H5BrO2

Molecular Weight

201.02 g/mol

InChI

InChI=1S/C7H5BrO2/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,1H3

InChI Key

WTTXPOKQAYXZIK-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C=C(C1=O)Br

Canonical SMILES

CC1=CC(=O)C=C(C1=O)Br
  • Organic synthesis

    The presence of a diene (two double bonds) conjugated with a dione (two carbonyl groups) makes BMCD an interesting candidate for Diels-Alder reactions, a fundamental organic synthesis for creating cyclic structures . The bromo group can also participate in various substitution reactions, potentially leading to diverse functionalized derivatives.

  • Medicinal chemistry

  • Material science

    Molecules with conjugated double bond systems can exhibit interesting electronic and optical properties. Investigating BMCD's potential applications in areas like organic electronics or photoresponsive materials could be a future research direction.

2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione, also known as 2-bromo-6-methyl-1,4-benzoquinone, is an organic compound with the molecular formula C7H5BrO2 and a molecular weight of 201.02 g/mol. This compound features a cyclic structure characterized by a six-membered carbon ring (cyclohexa) that includes two conjugated double bonds (diene) and two carbonyl groups (dione) at positions 1 and 4. The presence of a bromine atom at position 2 and a methyl group at position 6 contributes to its unique chemical properties and potential reactivity in various

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Consult Safety Data Sheets (SDS) for similar compounds if available.

  • Oxidation: This compound can undergo further oxidation to form different quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced to yield hydroquinone derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The bromine atom can be substituted with other nucleophiles, allowing for the formation of diverse functionalized derivatives. Nucleophiles such as amines, thiols, and alkoxides are typically employed in these reactions.

Research indicates that 2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione exhibits potential biological activities, including:

  • Antimicrobial Properties: The compound has been investigated for its ability to inhibit microbial growth.
  • Anticancer Activity: Preliminary studies suggest that it may possess anticancer properties, making it a candidate for further pharmacological exploration.

The synthesis of 2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione typically involves the following steps:

  • Bromination: 2,6-Dimethylphenol is treated with bromine in the presence of a solvent such as acetic acid to yield 2,4-dibromo-6-methylphenol.
  • Oxidation: The resulting dibromophenol is then oxidized using chromium trioxide in acetic acid and acetonitrile to produce the desired compound.

These methods can be adapted for industrial production by optimizing reaction conditions for higher yields and purity .

The applications of 2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione span various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Dyes and Pigments Production: The compound is utilized in the manufacturing of dyes and pigments due to its unique color properties.
  • Potential Therapeutic Uses: Its biological activity suggests potential applications in medicine, particularly in developing new antimicrobial or anticancer agents.

The mechanism of action of 2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets through its electrophilic bromine atom and the conjugated diene system. This reactivity allows it to participate in various biochemical pathways, potentially influencing cellular processes and biological functions .

Several compounds share structural similarities with 2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Bromo-1,4-benzoquinoneC6H4BrO2Lacks the methyl group; simpler structure
2-Methyl-1,4-benzoquinoneC7H6O2Contains a methyl group but no bromine
2,6-Dibromo-1,4-benzoquinoneC6H4Br2O2Contains two bromine atoms; increased reactivity

The uniqueness of 2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione lies in its combination of both a bromine atom and a methyl group on the benzoquinone ring. This specific arrangement enhances its chemical reactivity compared to similar compounds .

XLogP3

1.2

LogP

1.21 (LogP)

Other CAS

6293-55-6

Wikipedia

2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione

Dates

Last modified: 08-15-2023

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